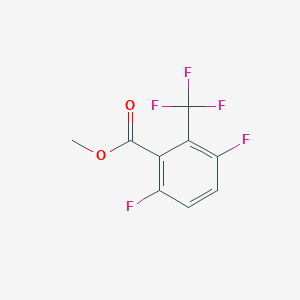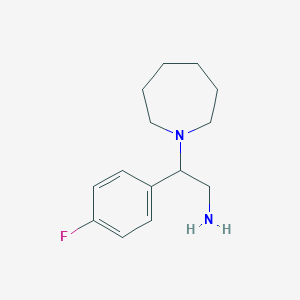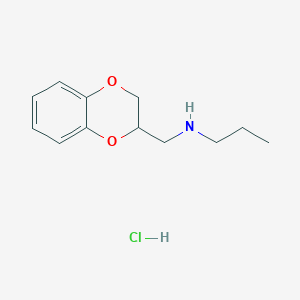
Methyl 3,6-difluoro-2-(trifluoromethyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 3,6-difluoro-2-(trifluoromethyl)benzoate” is a chemical compound with the molecular formula C9H5F5O2 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of “Methyl 3,6-difluoro-2-(trifluoromethyl)benzoate” consists of a benzoate group attached to a methyl group and a trifluoromethyl group . The InChI code for this compound is 1S/C9H5F5O2/c1-16-8(15)6-5(10)3-2-4(7(6)11)9(12,13)14/h2-3H,1H3 .科学的研究の応用
Catalytic Applications
Methyl 3,6-difluoro-2-(trifluoromethyl)benzoate has been explored for its potential in catalyzing various chemical reactions. For instance, research led by Mejía and Togni (2012) showcases the use of related trifluoromethylation processes in aromatic and heteroaromatic compounds, employing hypervalent iodine reagents for direct electrophilic trifluoromethylation, yielding products with up to 77% efficiency. This method, typically carried out in chloroform solvent at 70°C, underscores the utility of fluorinated compounds in enhancing reaction specificity and yield under controlled conditions (Mejía & Togni, 2012).
Material Science and Synthesis
In the realm of material science, Zhou et al. (2018) developed Trifluoromethyl benzoate as a novel trifluoromethoxylation reagent, demonstrating its versatility through various reactions including trifluoromethoxylation-halogenation of arynes and nucleophilic substitution of alkyl halides. This research highlights the compound's potential in synthesizing materials with specific fluorinated functionalities, which are pivotal in pharmaceuticals and agrochemicals due to their unique reactivity and stability characteristics (Zhou et al., 2018).
Advanced Synthesis Techniques
Furthering the chemical utility of Methyl 3,6-difluoro-2-(trifluoromethyl)benzoate, research by Gaidarzhy et al. (2020) delves into the interaction of certain benzoates with sulfur tetrafluoride in anhydrous hydrogen fluoride solution, exploring novel pathways for creating fluorinated derivatives with potential applications in medicinal chemistry and materials science. This study underscores the chemical versatility and the potential of fluorinated benzoates in synthesizing complex molecules with desirable properties (Gaidarzhy, Motnyak, & Kunshenko, 2020).
Corrosion Inhibition
An interesting application outside of pure chemical synthesis is found in the work by Arrousse et al. (2021), who investigated the synthesis of compounds for the inhibition of mild steel corrosion in acidic media. While not directly involving Methyl 3,6-difluoro-2-(trifluoromethyl)benzoate, this research contextually highlights the broader applicability of fluorinated benzoates in industrial applications, where their chemical stability and reactivity can be harnessed to protect metals from corrosion, indicating a potential area for future exploration with Methyl 3,6-difluoro-2-(trifluoromethyl)benzoate (Arrousse et al., 2021).
Safety and Hazards
将来の方向性
The field of trifluoromethylation has seen significant advances in recent years, with the development of multiple difluoromethylation reagents . These advances have streamlined access to molecules of pharmaceutical relevance and generated interest for process chemistry . It is expected that many novel applications of trifluoromethylated compounds, including “Methyl 3,6-difluoro-2-(trifluoromethyl)benzoate”, will be discovered in the future .
特性
IUPAC Name |
methyl 3,6-difluoro-2-(trifluoromethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F5O2/c1-16-8(15)6-4(10)2-3-5(11)7(6)9(12,13)14/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAIGZUMXJNGGIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1C(F)(F)F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B2719278.png)
![Benzo[d][1,2,3]thiadiazol-6-amine hydrochloride](/img/structure/B2719282.png)

![4-(5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-2-methoxyphenol](/img/structure/B2719284.png)

![[(3R,4R)-3,4-Dimethoxypiperidin-4-yl]methanol;hydrochloride](/img/structure/B2719287.png)
![2-chloro-6-fluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2719289.png)
![12-Chloro-5-phenyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2719290.png)

![[3-methyl-4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2719294.png)
![N'-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2719295.png)
![(4Z)-4-{[(2,4-dichlorophenyl)amino]methylidene}-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2719296.png)

![(E)-3-[5-Chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]-2-cyano-N-methylprop-2-enamide](/img/structure/B2719299.png)